molecular formula C16H16F3NO4S2 B2467492 N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 2034235-57-7

N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2467492
CAS No.: 2034235-57-7
M. Wt: 407.42
InChI Key: XQMRAMHLNQOPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide: is a complex organic compound featuring a thiophene ring, an oxane ring, and a trifluoromethoxy benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the benzene ring.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene and benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiophene rings.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic systems for organic synthesis.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine:

    Drug Development:

Industry:

    Electronics: The compound’s electronic properties may be exploited in the development of organic semiconductors and other electronic devices.

Mechanism of Action

The mechanism of action of N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity by binding to the active site. The thiophene and oxane rings may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxylic acid share the thiophene ring structure.

    Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole contain the sulfonamide group.

Uniqueness: N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the combination of its structural elements, which confer specific electronic and steric properties

Properties

IUPAC Name

N-(4-thiophen-2-yloxan-4-yl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO4S2/c17-16(18,19)24-12-3-5-13(6-4-12)26(21,22)20-15(7-9-23-10-8-15)14-2-1-11-25-14/h1-6,11,20H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMRAMHLNQOPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.